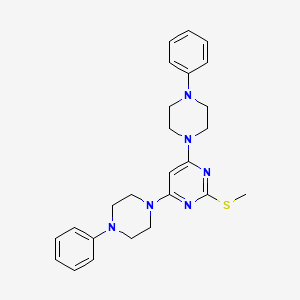

2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine” is not provided in the search results.Scientific Research Applications

Unusual Molecular Conformation and Interactions

- Molecular Conformation Studies : The crystal structure of 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine, a closely related compound, reveals unusual folded conformations due to intramolecular C-H.π interactions (Avasthi et al., 2003).

- Intermolecular Stacking Interactions : These compounds also demonstrate intermolecular stacking interactions due to aromatic pi-pi interactions, which are essential in understanding molecular packing and interactions in crystal structures (Avasthi et al., 2003).

Synthesis and Functionalization

- Synthesis of Acyclic Nucleoside Bisphosphonates : The synthesis methods for 2-amino-4,6-bis[(phosphonomethoxy)alkoxy]pyrimidines, which involve the alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine, are pivotal in creating a variety of bisphosphonates with potential biomedical applications (Doláková et al., 2009).

- Post-Macrocyclization Functionalizations : Diversely functionalized oxacalix[2]arene[2]pyrimidines, starting from a bis(methylsulfanyl)-substituted oxacalix[4]arene, showcases the versatility of this compound in synthesizing complex organic structures (Van Rossom et al., 2008).

Medicinal Chemistry and Biological Applications

- Antiviral Activity : Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with modifications at positions 2 and 4, including the methylsulfanyl group, demonstrates their potential in inhibiting the replication of herpes viruses and retroviruses, indicating their use in antiviral therapies (Holý et al., 2002).

Chemical Analysis Techniques

- Gas-Phase Conformational Studies : Investigations into the conformational stabilities and intramolecular π–π interaction studies on pyrazolo[3,4-d]pyrimidine derivatives, including those with methylsulfanyl groups, contribute to understanding the molecular behavior in different environments (Yadava et al., 2011).

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to target various enzymes and receptors, includingCyclooxygenase (COX) enzymes . COX enzymes play a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

Pyrimidine-based anti-inflammatory agents generally function by suppressing the activity ofCOX-1 and COX-2 enzymes , thereby reducing the generation of Prostaglandin E2 (PGE2) . This inhibition of PGE2 production is a common mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Pathways

The inhibition of cox enzymes disrupts thearachidonic acid cascade , a key biochemical pathway involved in inflammation . This disruption can affect downstream effects such as the production of inflammatory mediators .

Result of Action

The inhibition of cox enzymes and the subsequent reduction in pge2 production can lead to a decrease in inflammation, pain, and fever .

properties

IUPAC Name |

2-methylsulfanyl-4,6-bis(4-phenylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6S/c1-32-25-26-23(30-16-12-28(13-17-30)21-8-4-2-5-9-21)20-24(27-25)31-18-14-29(15-19-31)22-10-6-3-7-11-22/h2-11,20H,12-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYYLNHPFTUKOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)

![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)

![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)

![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)

![8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline](/img/structure/B2413262.png)

![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2413269.png)